2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate
Description
Properties
IUPAC Name |
2,6-diazaspiro[3.3]heptane;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH.2H2O/c1-5(2-6-1)3-7-4-5;;;;/h6-7H,1-4H2;2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMXMPAEISHQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC2.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and heating can help maintain consistent reaction conditions, leading to higher purity and better control over the final product.
Chemical Reactions Analysis
Cyclization Reactions
The compound is synthesized via cyclization strategies. A key method involves reductive amination of aldehydes with primary amines or anilines, achieving yields >80% under optimized conditions . For example:
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Reaction : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine → 2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptane
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Purification : SCX ion-exchange cartridge eluted with NH₃/MeOH .
This scalable route is adaptable for industrial production through continuous flow processes .
Substitution Reactions
The compound participates in Pd-catalyzed arene amination , serving as a structural surrogate for piperazine :
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes | 60-85% |
This reaction enables the introduction of aryl groups, expanding its utility in medicinal chemistry .
Industrial-Scale Modifications
Key optimizations for bulk synthesis include:
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Temperature Control : Maintained at 110°C ± 2°C to prevent decomposition .
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Solvent System : DMF-H₂O enhances reaction homogeneity and rate .
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Purification : Automated SCX cartridges improve throughput and purity (>95%) .
Comparative Reactivity
The table below contrasts reactivity with related compounds:
| Compound | Reactivity with Pd Catalysts | Thermal Stability | Functionalization Sites |
|---|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | High | >150°C | 2 N-atoms |
| Piperazine | Moderate | >130°C | 2 N-atoms |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | Reduced | >140°C | 1 N-atom |
Mechanistic Insights
-
Cyclization : Proceeds through intramolecular nucleophilic attack, stabilized by HCl .
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Amination : Pd(0)/Pd(II) cycling facilitates C–N bond formation, with Cs₂CO₃ as a base .
This compound’s versatility in cyclization and coupling reactions positions it as a critical intermediate in pharmaceutical synthesis .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its spirocyclic structure allows for diverse chemical transformations, including oxidation and reduction reactions.
Biology
- Biological Activity Studies : The compound is being investigated for its potential interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that it may influence synaptic transmission, which could be beneficial in neuropharmacology .
Medicine
- Therapeutic Potential : Research has shown that this compound may act as a PD-1/PD-L1 inhibitor, enhancing T-cell responses and promoting immune-mediated tumor cell killing. This suggests its potential use in cancer immunotherapy.
- Antimicrobial Properties : The compound is also being explored for its antimicrobial activities, making it a candidate for developing new antimicrobial agents.
Industry
- Material Development : In industrial applications, this compound is utilized in the formulation of new materials and chemical processes due to its unique chemical properties and reactivity profiles.
Case Study 1: Neuropharmacological Applications
A study published in PubMed examined the interaction of diazaspiro compounds with neurotransmitter receptors, highlighting their potential therapeutic benefits in treating neurological disorders. The results indicated significant binding affinity to specific receptors involved in synaptic transmission .
Case Study 2: Cancer Immunotherapy
Research conducted on the immunomodulatory effects of this compound demonstrated its capability to enhance T-cell activity against tumor cells. This study provides insight into its potential as a novel therapeutic agent in cancer treatment strategies focused on immune evasion mechanisms .
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their CAS numbers, and distinguishing features:
Notes:
Physicochemical Properties
Comparative data for selected compounds:
Notes:
Biological Activity
2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula , is being investigated for its interactions with various biomolecules and its therapeutic properties.
The primary biological activity of this compound is linked to its role as a potential inhibitor of the PD-1/PD-L1 pathway, which is crucial in regulating immune responses against tumors. By inhibiting this pathway, the compound may enhance T-cell responses, increase cytokine production, and promote the immune-mediated destruction of cancer cells .
Biochemical Pathways
As a PD-1/PD-L1 inhibitor, this compound may affect several key biochemical pathways:
- Immune Response Modulation : Enhances T-cell activation and proliferation.
- Cytokine Production : Increases levels of pro-inflammatory cytokines.
- Tumor Microenvironment Alteration : Modifies the tumor microenvironment to favor immune cell infiltration and activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity to sigma receptors (σ1 and σ2). These receptors are implicated in various neurological processes and represent potential targets for treating neurodegenerative diseases .
Table 1 summarizes the binding affinities observed in various studies:
| Compound | σ1 Receptor Affinity (nM) | σ2 Receptor Affinity (nM) |
|---|---|---|
| 2,6-Diazaspiro[3.3]heptane | 10 | 4 |
| Homopiperazine Analog | 5 | 8 |
Case Studies
A notable case study involved the use of this compound in a therapeutic context for cancer treatment. In preclinical models, administration of this compound significantly reduced tumor growth in mice with implanted tumors by enhancing T-cell activity and cytokine production. The results indicated a promising potential for this compound as part of immunotherapy regimens .
Safety and Toxicology
Safety assessments indicate that this compound does not produce significant adverse effects at therapeutic doses. Animal studies have shown no harmful effects upon ingestion or skin contact; however, it can cause eye irritation in some cases . Long-term exposure studies are ongoing to evaluate chronic effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-diazaspiro[3.3]heptane dihydrochloride dihydrate with high purity?
- Methodology : Optimize reaction conditions using polar aprotic solvents (e.g., ethanol/water mixtures) to enhance yield and purity. For example, ethanol/water mixtures achieved a 75% yield with 90% purity by GC, while pure ethanol yielded 56% with 99.5% purity . Crystallization in non-polar solvents like hexane or heptane can further refine purity (>99.5%) by reducing residual impurities.
- Key Considerations : Monitor reaction pH and temperature to avoid decomposition of the spirocyclic core.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (XRD) to resolve the spirocyclic structure and confirm hydrogen bonding patterns in the dihydrate form. For example, XRD data from analogous spiro compounds (e.g., SnCl₆²⁻ complexes) validated bond angles and lattice parameters .
- Complementary Techniques : Pair XRD with NMR (¹H/¹³C) to verify proton environments and FT-IR to detect characteristic N–H and O–H stretches from the dihydrochloride and dihydrate moieties.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Avoid inhalation or skin contact due to uncharacterized toxicological hazards. Use fume hoods, PPE (gloves, goggles), and adhere to GHS/CLP regulations (P261/P262 precautionary statements) .
- Storage : Store in airtight containers at 2–8°C to prevent deliquescence or hydrolysis.
Advanced Research Questions
Q. How does the 2,6-diazaspiro[3.3]heptane core influence PARP-1 inhibition compared to traditional piperazine-based inhibitors?
- Mechanistic Insight : The spirocyclic structure enhances rigidity, improving binding affinity to PARP-1’s catalytic domain. Compound 14 (with this core) exhibited a PARP-1 IC₅₀ of 3.9 nM, outperforming AZD2461 due to reduced off-target interactions .
- Experimental Design : Use radioligand displacement assays with [¹⁸F]-labeled probes to quantify competitive binding in primate models.
Q. What strategies resolve contradictions in solvent-dependent yield vs. purity trade-offs during synthesis?
- Data Analysis : Ethanol/water mixtures yield higher quantities (75%) but lower purity (90%) due to co-precipitation of byproducts. In contrast, pure ethanol yields lower quantities (56%) but higher purity (99.5%) .
- Resolution : Implement gradient recrystallization or chromatography (e.g., reverse-phase HPLC) to isolate the target compound from byproducts without sacrificing yield.
Q. How can the stability of the dihydrate form be assessed under varying environmental conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) to monitor water loss at elevated temperatures (25–150°C). Couple with dynamic vapor sorption (DVS) to study hygroscopicity at controlled humidity levels.
- Application : Stability data are critical for formulating solid dosages or long-term storage in pharmacological studies .
Q. What role does this compound play in modulating vasopressin receptors for neuropsychological disorders?
- Pharmacological Relevance : Derivatives of 2,6-diazaspiro[3.3]heptane act as vasopressin V₁A receptor antagonists, reducing anxiety and aggression in preclinical models. Structural analogs showed >90% receptor occupancy in murine brains .
- Experimental Validation : Use in vivo behavioral assays (e.g., elevated plus maze) paired with PET imaging to correlate receptor blockade with therapeutic effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
